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Cat. No.: B15136520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor M4K2281's selectivity against

various members of the Transforming Growth Factor-β (TGF-β) receptor family. The information

presented herein is compiled from publicly available experimental data to aid researchers in

evaluating M4K2281 for their specific applications.

Introduction to M4K2281
M4K2281 is a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also

known as ACVR1, a type I receptor in the TGF-β superfamily.[1] Dysregulation of ALK2

signaling is implicated in various diseases, making it a significant target for therapeutic

development. Understanding the selectivity profile of an inhibitor is crucial for predicting its

biological effects and potential off-target activities. This guide focuses on the selectivity of

M4K2281 against other TGF-β family receptors.

Quantitative Selectivity Profile of M4K2281
The following table summarizes the known inhibitory activity of M4K2281 against key TGF-β

family receptors.
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Target IC50 (nM) Fold Selectivity vs. ALK2

ALK2 (ACVR1) 2 1

ALK5 (TGFβR1) 350 175

Data sourced from MedchemExpress product datasheet.

Comparative Selectivity Profile with a Structurally
Related Inhibitor
While a comprehensive kinome scan for M4K2281 is not publicly available, data from a closely

related, conformationally constrained analog, M4K2304, offers valuable insight into the

expected selectivity profile. The primary research article describing both compounds indicates

they share a similar activity and selectivity profile.

Disclaimer: The following data is for the related compound M4K2304 and is presented as a

surrogate for M4K2281's broader selectivity.

Target % Inhibition at 1 µM

ALK2 (ACVR1) >99

ALK1 (ACVRL1) 25

ALK3 (BMPR1A) 15

ALK4 (ACVR1B) 5

ALK5 (TGFβR1) 10

ALK6 (BMPR1B) 20

TGFβRII <10

ActRIIA <10

ActRIIB <10

BMPRII <10
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Data extrapolated from the supplementary information of González-Álvarez H, et al., J Med

Chem. 2024.

This broader profile for a related compound suggests that M4K2281 likely maintains high

selectivity for ALK2 over other ALK isoforms and type II receptors within the TGF-β family.

Experimental Protocols
The determination of inhibitor selectivity is typically performed using a combination of

biochemical and cellular assays. Below are detailed methodologies representative of those

used to generate the data presented.

Biochemical Kinase Assay (e.g., KINOMEscan®)
This assay quantifies the binding affinity of an inhibitor to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) or percent inhibition of M4K2281 against

a comprehensive panel of kinases, including TGF-β family receptors.

Methodology:

Assay Principle: A competition binding assay is utilized. Kinases are tagged with DNA and

incubated with the test compound (M4K2281) and an immobilized, active-site directed

ligand.

Procedure:

Recombinant kinases are produced and tagged.

Streptavidin-coated magnetic beads are treated with a biotinylated ligand to create an

affinity resin.

The kinase, test compound, and affinity resin are incubated to allow for binding

competition.

The beads are washed to remove unbound components.
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The amount of kinase bound to the resin is quantified using quantitative PCR (qPCR) of

the DNA tag.

Data Analysis: The amount of bound kinase is compared to a DMSO control. A lower amount

of bound kinase in the presence of the inhibitor indicates stronger binding and higher

inhibitory potential. Results are often expressed as percent inhibition at a given

concentration or as a Kd value determined from a dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the ability of an inhibitor to engage its target within a live-cell context.

Objective: To confirm that M4K2281 can bind to ALK2 in a cellular environment and to

determine its cellular potency.

Methodology:

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect

protein-protein or protein-ligand interactions. A NanoLuc® luciferase is fused to the target

kinase (ALK2), and a fluorescent tracer that binds to the kinase's active site is added to the

cells.

Procedure:

HEK293 cells are transiently transfected with a vector expressing the NanoLuc-ALK2

fusion protein.

Transfected cells are seeded in multi-well plates.

Cells are treated with the NanoBRET™ tracer and varying concentrations of the test

compound (M4K2281).

If the test compound binds to ALK2, it will displace the tracer, leading to a decrease in the

BRET signal.

The BRET signal is measured using a specialized plate reader.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15136520?utm_src=pdf-body
https://www.benchchem.com/product/b15136520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The BRET ratio is plotted against the compound concentration to generate a

dose-response curve, from which the IC50 value (the concentration at which 50% of the

target is engaged) is calculated.

Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition

by M4K2281.
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Caption: TGF-β signaling pathway and M4K2281's point of inhibition.
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Conclusion
Based on the available data, M4K2281 is a highly potent and selective inhibitor of ALK2. It

demonstrates a significant selectivity window over the closely related ALK5 receptor. While

comprehensive kinome-wide data for M4K2281 is not yet public, the profile of a structurally

analogous compound, M4K2304, strongly suggests that M4K2281 maintains a favorable

selectivity profile across the broader TGF-β receptor family. This makes M4K2281 a valuable

tool for specifically interrogating the biological functions of ALK2 in various physiological and

pathological contexts. Researchers should, however, consider the potential for off-target effects

at higher concentrations, as is prudent with any small molecule inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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